Fusicoccin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

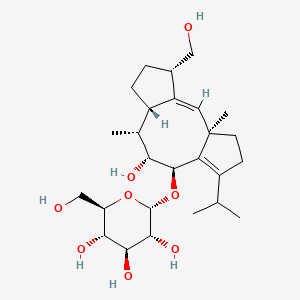

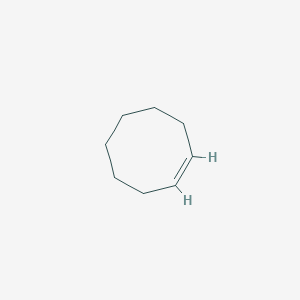

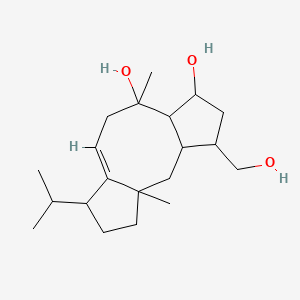

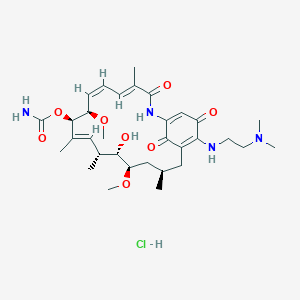

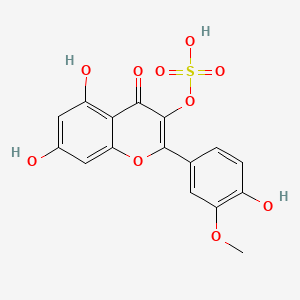

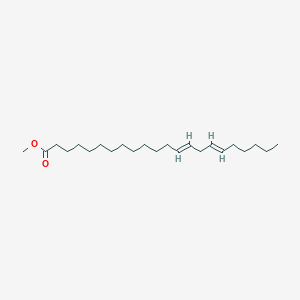

Fusicoccin H ist ein geringfügiges phytotoxisches Glykosid, das vom Pilz Phomopsis amygdali (früher als Fusicoccum amygdali klassifiziert) produziert wird, der bekanntermaßen die Mandel- und Pfirsichkrebs-Krankheit verursacht . Diese Verbindung gehört zur Fusicoccin-Familie, die mehrere Diterpen-Glucoside umfasst, die für ihre Fähigkeit bekannt sind, Wechselwirkungen zwischen 14-3-3-Proteinen und phosphorylierten Ligandenproteinen zu stabilisieren

Herstellungsmethoden

This compound wird typischerweise aus den Kulturfiltraten von Phomopsis amygdali isoliert. Der Isolierungsprozess umfasst mehrere Schritte, darunter Extraktion, Reinigung und Charakterisierung . Synthetische Wege für this compound werden seltener berichtet, aber die Verbindung kann durch chemische Modifikationen verwandter Fusicoccin-Derivate erhalten werden. Die Reaktionsbedingungen beinhalten häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten Strukturmodifikationen zu erreichen .

Vorbereitungsmethoden

Fusicoccin H is typically isolated from the culture filtrates of Phomopsis amygdali. The isolation process involves several steps, including extraction, purification, and characterization . Synthetic routes for this compound are less commonly reported, but the compound can be obtained through chemical modifications of related fusicoccin derivatives. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired structural modifications .

Analyse Chemischer Reaktionen

Fusicoccin H durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung entsprechender Ketone oder Carbonsäuren führen, während die Reduktion Alkohol-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Fusicoccin H hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Pflanzenphysiologie, Chemie und Medizin. In der Pflanzenphysiologie wird this compound verwendet, um die Regulation der Stomataöffnung und die Rolle von 14-3-3-Proteinen in pflanzlichen Signalwegen zu untersuchen . In der Chemie dient es als wertvolles Werkzeug zur Untersuchung von Protein-Protein-Wechselwirkungen und zur Entwicklung neuer chemischer Sonden .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Stabilisierung des Komplexes zwischen der H±ATPase und 14-3-3-Proteinen . Diese Stabilisierung führt zur Aktivierung der Plasmamembran-H±ATPase, was zu einer erhöhten Protonenextrusion und nachfolgenden Veränderungen in zellulären Prozessen führt . This compound beeinflusst auch die Aktivität von Kaliumkanälen in Schließzellen, wodurch das zelluläre Ionenungleichgewicht und die Signalübertragung weiter beeinflusst werden .

Wirkmechanismus

The mechanism of action of fusicoccin H involves the stabilization of the complex between the H±ATPase and 14-3-3 proteins . This stabilization leads to the activation of the plasma membrane H±ATPase, resulting in increased proton extrusion and subsequent changes in cellular processes . This compound also influences the activity of potassium channels in guard cells, further affecting cellular ion balance and signaling .

Vergleich Mit ähnlichen Verbindungen

Fusicoccin H gehört zur Fusicoccin-Familie, die weitere Verbindungen wie Fusicoccin A und Fusicoccin J umfasst . Diese Verbindungen teilen eine ähnliche tricyclische Diterpenstruktur, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten . So ist Fusicoccin A beispielsweise für seine starken phytotoxischen Wirkungen und seine Fähigkeit bekannt, die Stomataöffnung zu induzieren, während Fusicoccin J gezeigt hat, dass es 14-3-3-Wechselwirkungen mit menschlichen Kaliumkanälen stabilisiert .

Eigenschaften

CAS-Nummer |

50906-51-9 |

|---|---|

Molekularformel |

C26H42O8 |

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |

InChI-Schlüssel |

FQPATHNUIPAADA-BXJVKJQWSA-N |

SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |

Isomerische SMILES |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |

Kanonische SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |

Synonyme |

fusicoccin H |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)